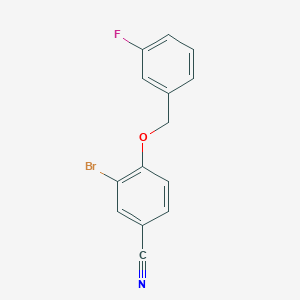
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9BrFNO It is a derivative of benzonitrile, featuring both bromine and fluorine substituents, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzonitrile.
Alkylation: The hydroxyl group is alkylated using 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
作用机制
The mechanism of action of 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
相似化合物的比较
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Lacks the 3-fluorobenzyl group, making it less complex.
4-Fluorobenzyl bromide: Contains a bromine atom on the benzyl group but lacks the nitrile functionality.
3-(4-Fluorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of a nitrile.
Uniqueness
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile is unique due to the presence of both bromine and fluorine substituents, along with the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse research applications.
属性
分子式 |
C14H9BrFNO |
|---|---|
分子量 |
306.13 g/mol |
IUPAC 名称 |
3-bromo-4-[(3-fluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H9BrFNO/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-7H,9H2 |
InChI 键 |
INFDBCUYMYAGJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


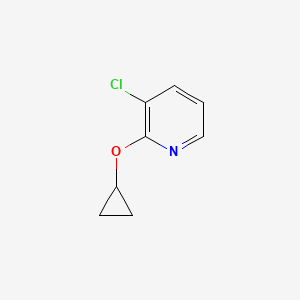
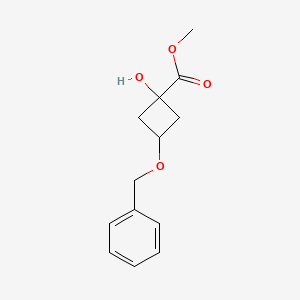
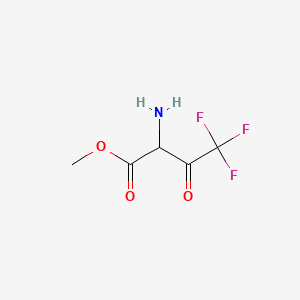
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
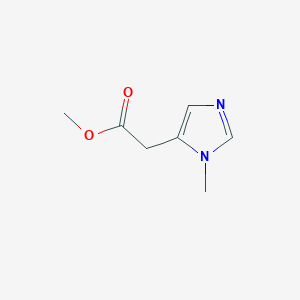
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
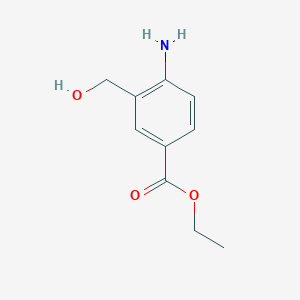
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
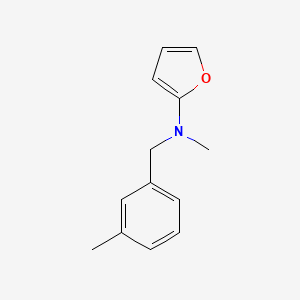
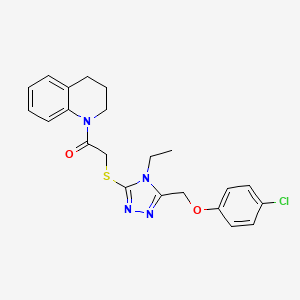
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
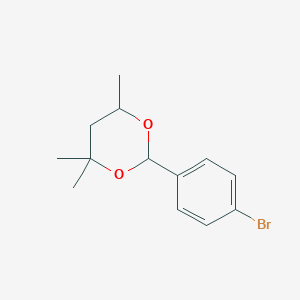
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
